molecular formula C15H9ClFNO B2686864 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-77-3

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole

Cat. No.: B2686864
CAS No.: 338415-77-3
M. Wt: 273.69
InChI Key: JRZWWRHFNSBAMY-CMDGGOBGSA-N
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Description

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring substituted with a 2-(2-chloro-6-fluorophenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature with a variety of solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazoles.

Scientific Research Applications

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzoxazole ring structure combined with the 2-(2-chloro-6-fluorophenyl)ethenyl group

Properties

IUPAC Name

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c16-11-4-3-5-12(17)10(11)8-9-15-18-13-6-1-2-7-14(13)19-15/h1-9H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZWWRHFNSBAMY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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